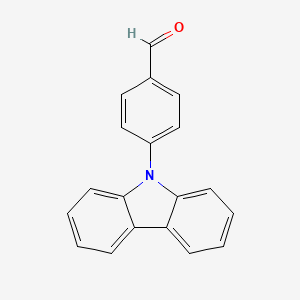

![molecular formula C14H13N3 B1366026 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 446830-57-5](/img/structure/B1366026.png)

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine” is a chemical compound that has been synthesized and evaluated for its in vitro cytotoxic potential against a panel of cancer cell lines .

Synthesis Analysis

The compound has been synthesized using a scaffold of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one . The synthesis process has been described as mild and simple, involving a metal-free iodine/TBHP-mediated one-pot multicomponent reaction .Chemical Reactions Analysis

The compound has been synthesized through a reaction involving a (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one scaffold . The reaction conditions were described as mild and metal-free .Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

The use of potent and selective chemical inhibitors in human liver microsomal incubations, such as (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, plays a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This methodology aids in predicting drug-drug interactions when multiple drugs are coadministered to patients. Among the inhibitors, (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine and its analogs are highlighted for their selectivity towards specific CYP isoforms, which is essential for the accurate assessment of potential metabolic interactions and the development of safer therapeutic agents (Khojasteh et al., 2011).

Optoelectronic Material Development

Research on quinazolines, pyrimidines, and related heterocycles, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine derivatives, has been extensive due to their broad spectrum of biological activities and applications in electronic devices. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential for the creation of novel optoelectronic materials. They have been utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their importance in advancing electronic and photonic technologies (Lipunova et al., 2018).

Synthesis of Central Nervous System (CNS) Acting Drugs

The exploration of functional chemical groups capable of serving as lead molecules for the synthesis of compounds with CNS activity has identified heterocycles, such as (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, as a potent pharmacophoric moiety. These compounds, characterized by their heteroatom content, are part of a class of organic compounds with potential effects ranging from antidepressant to anticonvulsant activities. This highlights the versatility of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine derivatives in the development of novel CNS drugs, offering avenues for the treatment of various neurological disorders (Saganuwan, 2017).

Pharmaceutical Impurity Analysis

The analysis of pharmaceutical impurities is crucial for ensuring the safety and efficacy of drugs. (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine and its derivatives have been studied for their roles as impurities in pharmaceutical compounds, particularly in proton pump inhibitors. Research in this area focuses on developing sensitive and selective analytical methods for the detection and quantification of these impurities, which is vital for regulatory compliance and the development of high-quality pharmaceutical products (Teunissen et al., 2010).

Propiedades

IUPAC Name |

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIUZUQCZMISGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)